Selective Antagonism of Methamphetamine-Induced Dopamine Release: 4-PTIQ vs. Cocaine and Nomifensine
In a rat brain microdialysis study, 4-PTIQ (10⁻⁶ M) uniquely inhibited methamphetamine-induced dopamine release in the nucleus accumbens, whereas the uptake inhibitors cocaine (3 × 10⁻⁶ M) and nomifensine (10⁻⁶ M) failed to block this effect [1]. This demonstrates a functional selectivity not shared by structurally related dopamine transporter (DAT) inhibitors.
| Evidence Dimension | Inhibition of methamphetamine (10⁻⁶ M)-induced dopamine release |
|---|---|
| Target Compound Data | 4-PTIQ (10⁻⁶ M): Effective inhibition of dopamine release |
| Comparator Or Baseline | Cocaine (3 × 10⁻⁶ M) and Nomifensine (10⁻⁶ M) |
| Quantified Difference | Cocaine and nomifensine: Failed to block release; 4-PTIQ: Inhibited release |
| Conditions | In vivo brain microdialysis in rat nucleus accumbens |
Why This Matters
This functional divergence allows researchers to dissect amphetamine pharmacology independently of the dopamine transporter, a capability not offered by DAT inhibitors like cocaine or nomifensine.
- [1] Tateyama M, Nagao T, Ohta S, Hirobe M, Ono H. 4-Phenyltetrahydroisoquinoline, but not nomifensine or cocaine, inhibits methamphetamine-induced dopamine release. Eur J Pharmacol. 1993 Aug 10;240(1):51-6. doi: 10.1016/0014-2999(93)90544-r. View Source
